molecular formula C8H9FN2O3S B1532809 3-Fluoro-4-methanesulfonamidobenzamide CAS No. 1820605-06-8

3-Fluoro-4-methanesulfonamidobenzamide

Cat. No.: B1532809
CAS No.: 1820605-06-8
M. Wt: 232.23 g/mol
InChI Key: IJSKNQSSWCUHEI-UHFFFAOYSA-N
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Description

3-Fluoro-4-methanesulfonamidobenzamide is a chemical compound with the molecular formula C8H9FN2O3S and a molecular weight of 232.24 g/mol It is characterized by the presence of a fluorine atom, a methanesulfonamide group, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the reaction of 3-fluorobenzoic acid with methanesulfonamide in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine . The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods: While specific industrial production methods for 3-Fluoro-4-methanesulfonamidobenzamide are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: 3-Fluoro-4-methanesulfonamidobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

    Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various fluorinated derivatives, while oxidation and reduction reactions can produce sulfonic acids or amines, respectively.

Scientific Research Applications

3-Fluoro-4-methanesulfonamidobenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Fluoro-4-methanesulfonamidobenzamide involves its interaction with specific molecular targets. The fluorine atom and methanesulfonamide group can form hydrogen bonds and other interactions with biological macromolecules, influencing their activity. The compound may inhibit enzymes by binding to their active sites or modulate receptor functions by interacting with their binding domains .

Comparison with Similar Compounds

Uniqueness: 3-Fluoro-4-methanesulfonamidobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both fluorine and methanesulfonamide groups enhances its potential as a versatile intermediate in organic synthesis and a valuable tool in medicinal chemistry.

Properties

IUPAC Name

3-fluoro-4-(methanesulfonamido)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FN2O3S/c1-15(13,14)11-7-3-2-5(8(10)12)4-6(7)9/h2-4,11H,1H3,(H2,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJSKNQSSWCUHEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=C(C=C(C=C1)C(=O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9FN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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